The presence of reactive functional groups like the nitro (-NO2) and trifluoromethyl (-CF3) groups suggests potential applications in organic synthesis as a building block for the preparation of more complex molecules. Studies have explored the use of similar nitro- and trifluoromethyl-containing aromatic compounds in the synthesis of pharmaceuticals and other functional materials [].
The aromatic ring and electron-withdrawing groups in 2-Methyl-3-nitrobenzotrifluoride could impart interesting properties relevant to material science applications. For example, similar compounds have been investigated for their potential use in liquid crystals and organic light-emitting diodes (OLEDs) due to their ability to self-assemble and their electronic properties [].
2-Methyl-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a nitro group and trifluoromethyl groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 205.14 g/mol. The compound appears as a light yellow liquid and is noted for its high toxicity, particularly when ingested or inhaled, which can lead to severe health effects including skin irritation and serious eye damage .
The synthesis of 2-Methyl-3-nitrobenzotrifluoride typically involves several steps:
2-Methyl-3-nitrobenzotrifluoride finds applications primarily in the field of organic synthesis. Its derivatives are often used in:
Several compounds share structural similarities with 2-Methyl-3-nitrobenzotrifluoride, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Nitrobenzotrifluoride | C7H4F3NO2 | Lacks methyl group; used in similar applications |
2-Methylbenzotrifluoride | C8H7F3 | No nitro group; less toxic |
4-Nitrotoluene | C7H6N2O2 | Different positioning of nitro group; more common in explosives |
2-Nitrotoluene | C7H6N2O2 | Similar toxicity profile; used in dye synthesis |
What sets 2-Methyl-3-nitrobenzotrifluoride apart from these similar compounds is its combination of both a trifluoromethyl group and a nitro group on the aromatic ring, which enhances its reactivity and potential applications in specialized chemical syntheses. Its unique electronic properties due to the fluorine atoms also make it a candidate for advanced material applications where electronic characteristics are crucial .
Acute Toxic;Irritant